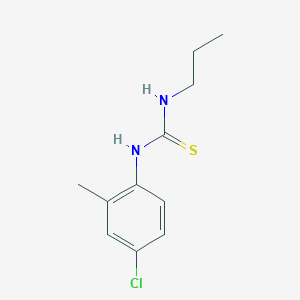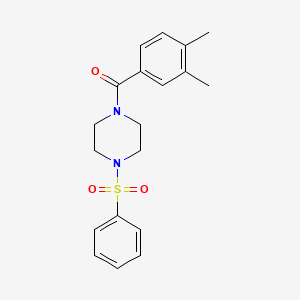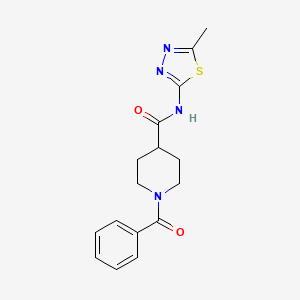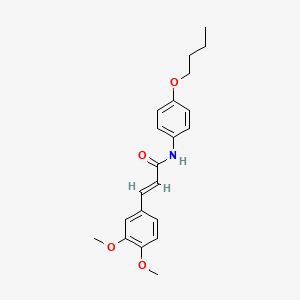
N-(4-chloro-2-methylphenyl)-N'-propylthiourea
Vue d'ensemble
Description
N-(4-chloro-2-methylphenyl)-N'-propylthiourea, commonly known as CMPT, is a chemical compound used in scientific research. It is a thiourea derivative that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental sciences. CMPT is synthesized using a specific method and has been found to have unique biochemical and physiological effects that make it a promising candidate for future research.
Mécanisme D'action
The mechanism of action of CMPT is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins in cells. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of the proteasome, a protein complex responsible for degrading damaged or unwanted proteins in cells.
Biochemical and Physiological Effects:
CMPT has been found to have unique biochemical and physiological effects that make it a promising candidate for future research. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of various microorganisms, including bacteria and viruses. In plants, it has been found to promote root growth and increase crop yield.
Avantages Et Limitations Des Expériences En Laboratoire
CMPT has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be purified to high levels of purity. It is also relatively inexpensive compared to other compounds with similar properties. However, CMPT has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on CMPT. In medicine, it could be further studied for its potential as an anticancer agent or as a treatment for viral infections. In agriculture, it could be studied for its potential as a plant growth regulator or as a pesticide with low environmental impact. In environmental sciences, it could be studied for its potential use in water treatment or as a tool for pollution control. Further research is needed to fully understand the mechanism of action of CMPT and its potential applications in various fields.
Applications De Recherche Scientifique
CMPT has been extensively studied for its potential applications in various scientific fields. In medicine, it has been found to have antitumor, antimicrobial, and antiviral properties. In agriculture, it has been used as a plant growth regulator and pesticide. In environmental sciences, it has been studied for its potential use in water treatment and pollution control.
Propriétés
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-propylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2S/c1-3-6-13-11(15)14-10-5-4-9(12)7-8(10)2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEXZHYCWDELHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=C(C=C(C=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-N'-propylthiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2,4-dichlorophenyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4766596.png)


![1-({3-[(isopropylamino)carbonyl]-4-methoxyphenyl}sulfonyl)-4-piperidinecarboxamide](/img/structure/B4766602.png)

![4-propyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4766629.png)
![3-[({3-[(cyclopropylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4766636.png)
![methyl 3-chloro-6-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4766638.png)



![4-[2-(4-bromo-2-chlorophenoxy)-2-methylpropanoyl]morpholine](/img/structure/B4766674.png)
![5-(4-ethoxyphenyl)-6-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4766678.png)